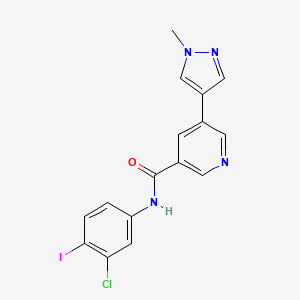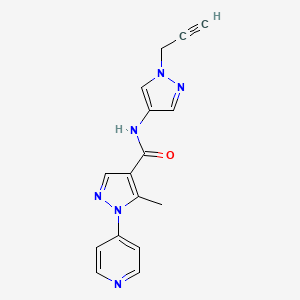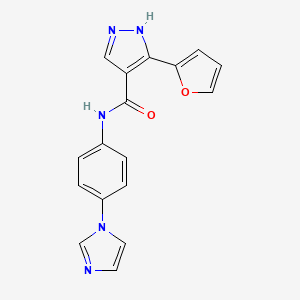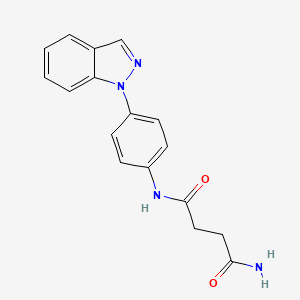
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as CLP-3, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. CLP-3 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
CK2 is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. The inhibition of CK2 by N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide leads to the suppression of CK2-mediated signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on CK2 activity, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, this compound has also been shown to have anti-inflammatory effects, as CK2 has been implicated in the regulation of inflammatory signaling pathways. This compound has also been shown to have neuroprotective effects, as CK2 has been implicated in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
The synthesis of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for various research applications. This compound has been extensively studied for its potential applications in cancer research and neurodegenerative diseases, making it a promising candidate for drug development. However, the use of this compound in lab experiments is limited by its high cost and limited availability.
将来の方向性
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has shown promising results in preclinical studies for its potential applications in cancer therapy and neurodegenerative diseases. Future research should focus on the development of more efficient and cost-effective synthesis methods for this compound, as well as the optimization of its pharmacokinetic properties. In addition, further studies are needed to investigate the potential applications of this compound in other fields of research, such as infectious diseases and autoimmune disorders.
合成法
The synthesis of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves a series of reactions starting with the coupling of 3-chloro-4-iodoaniline with 1-methyl-4-pyrazolecarboxaldehyde to form the intermediate 3-chloro-4-iodo-N-(1-methylpyrazol-4-yl)aniline. This intermediate is then reacted with 3-cyanopyridine-2-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.
科学的研究の応用
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in cancer research, as CK2 is overexpressed in many types of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, this compound has also been investigated for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN4O/c1-22-9-12(8-20-22)10-4-11(7-19-6-10)16(23)21-13-2-3-15(18)14(17)5-13/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISWSVKXLSFJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)NC3=CC(=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)

![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)

![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)